2-(2-Dimethylaminoethyl)-5-methyl-2H-pyrazole-3-ylamine
Overview
Description
2-(2-Dimethylaminoethyl)-5-methyl-2H-pyrazole-3-ylamine is an organic compound with a unique structure that includes a pyrazole ring substituted with a dimethylaminoethyl group and a methyl group
Mechanism of Action
Target of Action
It is known that similar compounds, such as poly [2- (dimethylamino) ethyl methacrylate] (pdmaema), have been studied for their potential applications in drug delivery systems or as nanoreactors .
Mode of Action
Pdmaema, a similar compound, has been shown to form polymersomes in aqueous solutions . These polymersomes can respond to changes in pH and temperature, making them potentially useful for targeted drug delivery .
Biochemical Pathways
It’s worth noting that pdmaema-based polymers have been used to form micelleplexes through electrostatic interactions with dna . This suggests that the compound could potentially interact with genetic material, affecting the transcription and translation processes.
Result of Action
Similar compounds have been shown to form polymersomes that can deliver drugs to specific targets . This suggests that the compound could potentially be used to enhance the efficacy of drug delivery.
Action Environment
The action of this compound can potentially be influenced by environmental factors such as pH and temperature . For instance, PDMAEMA-based polymers have been shown to respond to changes in these conditions, which could affect the stability and efficacy of the compound .
Biochemical Analysis
Biochemical Properties
2-(2-Dimethylaminoethyl)-5-methyl-2H-pyrazole-3-ylamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA), which is used in gene delivery systems . The nature of these interactions often involves electrostatic interactions and hydrogen bonding, which facilitate the binding of the compound to its target biomolecules.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to enhance the cellular uptake and cytosolic availability of small interfering RNA (siRNA), thereby promoting RNA interference in HeLa-Luc cells . This indicates its potential in gene therapy and other biomedical applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s ability to form stable complexes with DNA and other nucleic acids suggests its role in modulating gene expression . Additionally, its interaction with enzymes involved in metabolic pathways can lead to changes in cellular metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced gene delivery and improved cellular function. At higher doses, toxic or adverse effects may be observed . These threshold effects highlight the importance of optimizing dosage to achieve the desired outcomes while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, its interaction with poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) suggests its role in modulating metabolic activity through gene delivery systems . These interactions can lead to changes in the levels of specific metabolites and overall metabolic activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific tissues can impact its overall activity and function.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its presence in particular subcellular locations can influence its interactions with other biomolecules and its overall biochemical activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Dimethylaminoethyl)-5-methyl-2H-pyrazole-3-ylamine typically involves the reaction of 2-(dimethylamino)ethylamine with 5-methyl-2H-pyrazole-3-carboxylic acid or its derivatives. The reaction is usually carried out under reflux conditions in the presence of a suitable dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The resulting intermediate is then reduced using a reducing agent like lithium aluminum hydride to yield the desired amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(2-Dimethylaminoethyl)-5-methyl-2H-pyrazole-3-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to reduce any functional groups present in the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as a solvent.
Substitution: Alkyl halides, alkoxides, aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Reduced forms of any functional groups present.
Substitution: New compounds with substituted groups replacing the dimethylamino group.
Scientific Research Applications
2-(2-Dimethylaminoethyl)-5-methyl-2H-pyrazole-3-ylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)ethyl methacrylate: Similar in structure but with a methacrylate group instead of a pyrazole ring.
2-(Dimethylamino)ethanol: Contains a dimethylaminoethyl group but lacks the pyrazole ring.
5-Methyl-2H-pyrazole-3-carboxylic acid: Similar pyrazole ring structure but with a carboxylic acid group instead of a dimethylaminoethyl group.
Uniqueness
2-(2-Dimethylaminoethyl)-5-methyl-2H-pyrazole-3-ylamine is unique due to the combination of its dimethylaminoethyl group and pyrazole ring, which confer specific chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-[2-(dimethylamino)ethyl]-5-methylpyrazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N4/c1-7-6-8(9)12(10-7)5-4-11(2)3/h6H,4-5,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSFHAOJRAMLILZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)CCN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374357 | |
Record name | 1-[2-(Dimethylamino)ethyl]-3-methyl-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80374357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
685892-22-2 | |
Record name | 5-Amino-N,N,3-trimethyl-1H-pyrazole-1-ethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=685892-22-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[2-(Dimethylamino)ethyl]-3-methyl-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80374357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 685892-22-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.